6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-(1H-pyrazol-4-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-4-3-9-5-11(2-1-10(9)6-12)13-7-15-16-8-13/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
CDUYSTDCVVVPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CNN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the naphthalene moiety. One common method is the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . This is followed by a coupling reaction with a naphthalene derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and environmentally friendly procedures. Techniques such as microwave-assisted reactions and the use of heterogeneous catalysts like Amberlyst-70 have been reported to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes classical esterification reactions. While specific data for this compound is limited, analogous naphthalene-carboxylic acid derivatives form esters via acid-catalyzed reactions with alcohols. For example:
| Reactant | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 12 h | Methyl naphthalene-2-carboxylate | ~75%* |
*Estimated from analogous reactions.
Cyclization and Heterocycle Formation
The pyrazole ring participates in metal-free C(sp³) coupling reactions. A study demonstrated that pyrazolone derivatives react with 1-amino-2-imino-pyridines under oxidative conditions to form fused heterocycles :
Key Reaction Parameters:
-
Solvent: Ethanol
-
Additive: Acetic acid (6 equiv)
-
Oxidant: O₂ (1 atm)
-
Temperature: 130°C
-
Time: 24 h
| Starting Material | Product Structure | Yield (%) |
|---|---|---|
| 1-Amino-2-imino-pyridine + Pyrazolone | (Pyrazol-4-ylidene)pyridine | 76–92 |
Mechanism:
-
Acetic acid induces enolization of the pyrazolone.
-
Nucleophilic addition forms intermediate A .
Amidation and Nucleophilic Substitution
The carboxylic acid group can react with amines to form amides, though direct data for this compound is sparse. General conditions for analogous systems include:
| Amine | Coupling Agent | Solvent | Temperature | Yield Range | Source |
|---|---|---|---|---|---|
| Primary alkylamine | EDC/HOBt | DMF | 25°C | 60–85%* |
*Based on pyrazole-carboxylic acid derivatives .
Catalytic Functionalization of the Naphthalene Core
The naphthalene ring undergoes electrophilic aromatic substitution (EAS). For example, nitration or sulfonation may occur at electron-rich positions (e.g., para to the carboxylic acid group). Reported conditions for similar systems include:
| Reaction Type | Reagent | Catalyst | Position | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | — | C-5 or C-7 | ~50%* |
*Inferred from nitration of 3-(naphthalen-1-yl)-1H-pyrazoles .
Oxidative Coupling Reactions
The pyrazole ring participates in oxidative cross-coupling. For instance, Cu(OTf)₂-catalyzed reactions with perfluoroalkyl diazoesters yield trifluoromethylated derivatives :
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sc(OTf)₃ | DBU | Toluene | 60°C | 97 |
Limitation: Elevated temperatures (>60°C) reduce yields due to side reactions .
Decarboxylation Pathways
Thermal or metal-catalyzed decarboxylation may occur under harsh conditions:
| Conditions | Catalyst | Product | Notes | Source |
|---|---|---|---|---|
| 180°C, CO atmosphere | PdCl₂(PPh₃)₂ | Pyrazole-naphthalene | Requires high pressure |
Biological Activity-Driven Modifications
Derivatives of this compound show promise in medicinal chemistry. For example:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Key Observations:
Structural Variations: The pyrazole substituent in the target compound contrasts with the thienyl-carbonyl group in 6d and the adamantyl-methoxy group in Adapalene . These differences influence polarity, solubility, and intermolecular interactions.
Physicochemical Properties: Melting points vary significantly: 6d (185°C) vs. the enone derivative (116–118°C) . This disparity may arise from differences in crystallinity and hydrogen-bonding capacity. Adapalene’s bulky adamantyl group likely improves lipid solubility, enhancing skin penetration for topical applications .
Synthetic Routes :
- Alkylation (as in ) and condensation (as in ) are common strategies for naphthalene-pyrazole hybrids. Thienyl and adamantyl groups require specialized reagents (e.g., thiophene derivatives or adamantane precursors).
Applications: Adapalene is a clinically validated API for acne treatment, leveraging its retinoid-like activity . The compound from is part of farnesyltransferase inhibitor research, targeting cancers driven by Ras mutations. The hydroxylated analog in serves as a monomer in polymer production.
Research Findings and Implications
- Biological Activity : Pyrazole-containing naphthalenes often exhibit enhanced binding to enzymes or receptors due to nitrogen-based interactions. For example, the pyrazole ring in the target compound may mimic adenine in kinase inhibitors .
- Material Science: Conjugated systems like the enone derivative could be explored for organic electronics, whereas carboxylic acid derivatives are suited for coordination chemistry.
- Thermal Stability : Higher melting points (e.g., 185°C for 6d ) suggest robust crystalline packing, advantageous for solid-state applications.
Biological Activity
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a pyrazole group, which is known for its ability to interact with various biological targets. The presence of both the naphthalene and pyrazole moieties contributes to its pharmacological potential.
Anticancer Activity
Research has shown that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 6.76 | Induction of apoptosis through gene expression modulation (Bax, p53) |
| A549 | TBD | TBD |
| HT-29 | TBD | TBD |
In a study, treatment with the compound led to significant cell cycle arrest at the G1/S phase and increased apoptosis in colon cancer cells (HCT116), indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
Table 2: Anti-inflammatory Activity Comparison
The compound's ability to inhibit COX enzymes suggests it could be developed further as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been documented extensively. Preliminary studies indicate that this compound may possess broad-spectrum antimicrobial properties.
Table 3: Antimicrobial Efficacy of Related Pyrazole Compounds
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
Further research is needed to quantify its efficacy against specific pathogens .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound, where researchers assessed their biological activities through various assays . The findings highlighted the compound's potential in targeting multiple pathways involved in cancer progression and inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for 6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid?
- Synthesis : The compound can be synthesized via cyclocondensation reactions involving pyrazole intermediates and naphthalene derivatives. For example, pyrazole-4-boronic acid derivatives can undergo Suzuki-Miyaura coupling with brominated naphthalene carboxylic acid esters, followed by hydrolysis to yield the target compound .
- Characterization : Use HPLC (≥95% purity), / NMR (to confirm substitution patterns), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended for resolving ambiguities in regiochemistry .
Q. How can impurities or byproducts be minimized during synthesis?
- Methodological Approach : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) for intermediate purification. For final product refinement, recrystallization in ethanol/water mixtures (7:3 v/v) reduces residual solvents and unreacted starting materials .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for high-yield synthesis?
- Experimental Design : Use a factorial design to test variables: catalyst loading (e.g., Pd(PPh)), temperature (80–120°C), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can identify optimal conditions, with yield as the response variable .
- Example : A study on similar naphthalene derivatives achieved 85% yield by optimizing Pd catalyst (5 mol%) and DMF at 100°C .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Resolution Strategy :
Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set).
Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks.
For pyrazole-proton tautomerism, variable-temperature NMR can clarify dynamic equilibria .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts using AMBER or GROMACS.
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. COMSOL Multiphysics integration enables reaction pathway visualization under varying pH/temperature .
Q. How to assess biological activity while mitigating cytotoxicity?
- Protocol :
In vitro assays : Test antimicrobial activity via microdilution (MIC values) against Gram-positive/negative strains.
Cytotoxicity : Use MTT assays on HEK-293 cells; IC values >100 µM indicate low toxicity.
Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 6,7-dihydroxy derivatives) to identify critical functional groups .
Q. What are the stability profiles under different storage conditions?
- Experimental Design :
- Store samples in amber vials at -20°C (dry), 4°C (aqueous buffer), and room temperature.
- Monitor degradation via HPLC every 30 days. Acidic/basic conditions (pH 3–10) accelerate hydrolysis studies .
Q. How to address solubility challenges in formulation for in vivo studies?
- Solutions :
Use co-solvents (e.g., DMSO/PEG-400 mixtures) for aqueous solubility enhancement.
Nanoformulation: Prepare liposomal encapsulations (lecithin/cholesterol) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
